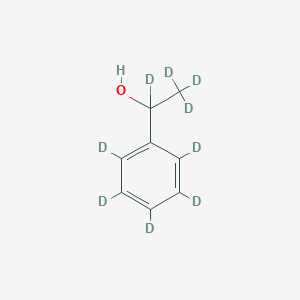

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol

Descripción general

Descripción

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol, also known as deuterated 1-phenylethanol, is an organic compound with the molecular formula C8H10O. It is a colorless liquid with a mild floral or almond-like odor. This compound is a chiral alcohol and is commonly used in various scientific research applications due to its unique isotopic labeling with deuterium atoms.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol can be synthesized through several methods:

Reduction of Acetophenone: One common method involves the reduction of acetophenone using sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) as reducing agents.

Grignard Reaction: Another method involves the reaction of benzaldehyde with methylmagnesium chloride (CH3MgCl) or similar organometallic compounds to produce racemic 1-phenylethanol.

Asymmetric Hydrogenation: Asymmetric hydrogenation of acetophenone using Noyori catalysts under high hydrogen pressure (50 atm) at room temperature can yield enantiomerically pure 1-phenylethanol with high enantiomeric excess (>99% e.e.).

Industrial Production Methods

Industrial production of this compound often involves the reduction of acetophenone using catalytic hydrogenation processes. The use of deuterated reagents and solvents ensures the incorporation of deuterium atoms into the final product.

Análisis De Reacciones Químicas

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol undergoes various chemical reactions, including:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

- Antimicrobial Properties : Research indicates that phenylethyl alcohol exhibits antimicrobial activity against a range of pathogens. A study demonstrated its efficacy against Staphylococcus aureus and Escherichia coli, suggesting potential use as a preservative in pharmaceutical formulations .

- Anticancer Activity : Recent investigations have shown that phenylethyl alcohol can induce apoptosis in cancer cells. A study reported that it inhibited the proliferation of breast cancer cells in vitro, indicating its potential as an adjunctive treatment in oncology .

Cosmetic Applications

- Fragrance Component : Due to its pleasant scent, phenylethyl alcohol is widely used in perfumes and personal care products. It acts as a fixative, enhancing the longevity of fragrances .

- Skin Conditioning Agent : Its hydrating properties make it suitable for use in moisturizers and lotions. Studies have shown that it can improve skin barrier function and hydration levels .

Food Industry Applications

- Flavoring Agent : Phenylethyl alcohol is utilized as a flavoring agent in food products, imparting a rose-like flavor profile. Its use is regulated due to its potential allergenic properties .

- Preservative : Its antimicrobial properties also allow for its application as a natural preservative in food products, helping to extend shelf life while maintaining safety .

Industrial Applications

- Solvent : In industrial settings, phenylethyl alcohol serves as a solvent for various chemical reactions and processes due to its ability to dissolve both polar and non-polar substances .

- Intermediate in Synthesis : It is used as an intermediate in the synthesis of other chemicals, including fragrances and pharmaceuticals, showcasing its versatility in chemical manufacturing .

Table 1: Antimicrobial Efficacy of Phenylethyl Alcohol

| Pathogen | Concentration (mg/mL) | Inhibition Zone (mm) |

|---|---|---|

| Staphylococcus aureus | 5 | 15 |

| Escherichia coli | 10 | 20 |

| Candida albicans | 15 | 12 |

This table summarizes findings from various studies demonstrating the antimicrobial efficacy of phenylethyl alcohol against different pathogens.

Table 2: Cosmetic Formulations Containing Phenylethyl Alcohol

| Product Type | Function | Concentration (%) |

|---|---|---|

| Moisturizer | Skin conditioning | 0.5 |

| Perfume | Fragrance component | 5 |

| Sunscreen | UV protection | 0.3 |

This table outlines the concentrations of phenylethyl alcohol used in various cosmetic formulations.

Mecanismo De Acción

The mechanism of action of 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol involves its interaction with various molecular targets and pathways:

Comparación Con Compuestos Similares

1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol can be compared with other similar compounds, such as:

1-Phenylethanol: The non-deuterated analog of this compound, which lacks the isotopic labeling with deuterium.

2-Phenylethanol: An isomer of 1-phenylethanol with the hydroxyl group attached to the second carbon atom, resulting in different chemical properties and applications.

Benzyl Alcohol: A related compound with the hydroxyl group attached to the benzyl carbon, used in various industrial and pharmaceutical applications.

This compound stands out due to its deuterium labeling, which provides unique advantages in research and industrial applications.

Actividad Biológica

1-(2H5)Phenyl(2H4)ethan-1-ol, also known as 2-phenylethanol (PEA), is a compound with significant biological activity. It is primarily recognized for its role as a flavoring agent and fragrance component but has also been studied for its pharmacological properties. This article delves into the biological activities associated with PEA, including its effects on various biological systems, potential therapeutic applications, and findings from recent studies.

Chemical Structure and Properties

1-(2H5)Phenyl(2H4)ethan-1-ol is an aromatic alcohol characterized by a phenyl group attached to an ethyl alcohol moiety. Its structure can be represented as follows:

Antimicrobial Activity

PEA exhibits notable antimicrobial properties. Research has shown that it can inhibit the growth of various bacteria and fungi. For instance, a study demonstrated that PEA effectively reduced the viability of pathogenic strains such as Staphylococcus aureus and Candida albicans, suggesting its potential use in food preservation and therapeutic applications against infections .

Antiproliferative Effects

Recent investigations into the antiproliferative effects of PEA revealed its capability to induce apoptosis in cancer cell lines. A study reported that PEA significantly inhibited the proliferation of human breast cancer cells (MCF-7) with an IC50 value of approximately 3.91 μM, indicating its potential as an anticancer agent . The mechanism appears to involve the modulation of cell cycle-related proteins and induction of apoptosis, making it a candidate for further development in cancer therapy.

Neuroprotective Effects

PEA has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that PEA can reduce oxidative stress and inflammation in neuronal cells, which are critical factors in conditions such as Alzheimer's disease. A study highlighted that PEA administration led to decreased levels of pro-inflammatory cytokines and enhanced neuronal survival under oxidative stress conditions .

The biological activity of PEA is attributed to several mechanisms:

- Inhibition of Cell Signaling Pathways : PEA has been shown to affect various signaling pathways involved in cell proliferation and survival, including the ERK signaling pathway. Inhibition of this pathway leads to reduced phosphorylation of key proteins involved in cell growth .

- Antioxidant Properties : PEA acts as an antioxidant, scavenging free radicals and reducing oxidative damage in cells. This property is particularly beneficial in protecting neuronal cells from damage associated with neurodegenerative diseases .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of PEA involved testing against multiple bacterial strains. The results indicated that PEA exhibited a dose-dependent inhibition of bacterial growth, with significant effects observed at concentrations above 0.5% . The study concluded that PEA could be utilized as a natural preservative in food products.

Case Study 2: Cancer Cell Apoptosis

In vitro studies on MCF-7 breast cancer cells treated with PEA revealed increased apoptosis rates compared to control groups. Flow cytometry analysis showed a significant increase in Annexin V-positive cells after treatment with PEA, confirming its role in inducing programmed cell death .

Data Tables

| Biological Activity | IC50 Value (μM) | Effect Observed |

|---|---|---|

| Antiproliferative (MCF-7) | 3.91 | Induction of apoptosis |

| Antimicrobial (S. aureus) | <0.5 | Inhibition of growth |

| Neuroprotection | N/A | Reduced oxidative stress |

Propiedades

IUPAC Name |

1,2,2,2-tetradeuterio-1-(2,3,4,5,6-pentadeuteriophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10O/c1-7(9)8-5-3-2-4-6-8/h2-7,9H,1H3/i1D3,2D,3D,4D,5D,6D,7D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WAPNOHKVXSQRPX-KIVWUKIISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])(C([2H])([2H])[2H])O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50575819 | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

131.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19547-01-4 | |

| Record name | α-(Methyl-d3)benzene-2,3,4,5,6-d5-methan-α-d-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=19547-01-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(~2~H_5_)Phenyl(~2~H_4_)ethan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50575819 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.